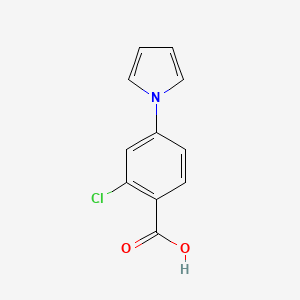

2-Chloro-4-pyrrol-1-yl-benzoic acid

Description

Contextual Background of Benzoic Acid and Pyrrole (B145914) Heterocycles in Medicinal Chemistry

Benzoic acid and its derivatives are a cornerstone in drug design and development. The carboxylic acid group can engage in crucial hydrogen bonding interactions with biological targets, and the aromatic ring provides a versatile scaffold for substitution to modulate physiochemical properties such as lipophilicity, electronic distribution, and metabolic stability. preprints.org Numerous marketed drugs contain the benzoic acid moiety, highlighting its therapeutic relevance.

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of many natural products and synthetic drugs. uctm.edu Its presence in vital biological molecules like heme, chlorophyll, and vitamin B12 underscores its significance in biological systems. uctm.edu In the realm of medicinal chemistry, pyrrole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. alliedacademies.org The pyrrole scaffold's ability to serve as a pharmacophore has led to the development of successful drugs such as atorvastatin, an antihyperlipidemic agent, and tolmetin, an anti-inflammatory drug. uctm.edu

Rationale for Investigating 2-Chloro-4-pyrrol-1-yl-benzoic Acid and its Related Structures

Research into related structures, such as 4-pyrrol-1-yl benzoic acid hydrazide analogs, has revealed promising antibacterial and antitubercular activities. nih.gov This provides a strong impetus for the synthesis and biological evaluation of other derivatives, including this compound, to explore their potential as therapeutic agents. The investigation of such compounds allows for the systematic exploration of structure-activity relationships (SAR), providing valuable data for the design of more potent and selective drug candidates.

Overview of the Current Research Landscape on Substituted Benzoic Acid-Pyrrole Conjugates

The current research landscape for substituted benzoic acid-pyrrole conjugates is active and diverse, with a primary focus on their potential as antimicrobial and anticancer agents. Studies have shown that modifying the substitution pattern on both the benzoic acid and pyrrole rings can lead to significant variations in biological activity. For instance, the synthesis of a series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and their subsequent conversion to oxadiazole, triazole, and pyrrole ring systems has yielded compounds with notable antibacterial, antifungal, and antitubercular properties. researchgate.net

Furthermore, research on bioisosteric replacement, where the pyrrole ring is substituted with other heterocycles like pyrazole (B372694), has also been a fruitful area of investigation. For example, 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid is a known compound available from commercial suppliers, indicating its utility as a building block in drug discovery programs. bldpharm.comcymitquimica.com The exploration of these and other related structures contributes to a growing body of knowledge that can guide the future design of novel therapeutic agents based on the benzoic acid-heterocycle conjugate scaffold.

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, the foundational knowledge from related compounds provides a strong basis for its academic and industrial investigation. The synthesis and biological screening of this and similar molecules are crucial steps in the ongoing quest for new and effective medicines.

Detailed Research Findings on Related Benzoic Acid-Pyrrole Conjugates

Due to the limited availability of specific research data for this compound, the following table summarizes the biological activities of closely related substituted benzoic acid-pyrrole and benzoic acid-pyrazole conjugates to provide a contextual understanding of the potential of this class of compounds.

| Compound Class | Specific Examples | Biological Activity | Reference |

| 4-Pyrrol-1-yl benzoic acid hydrazide analogs | Series of hydrazide derivatives | Antibacterial and antitubercular | nih.gov |

| 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs | Various substituted oxadiazole, triazole, and pyrrole derivatives | Antibacterial, antifungal, and antitubercular | researchgate.net |

| 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | Not specified in detail | Building block for drug discovery | bldpharm.comcymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGHISMCEZMVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Pyrrol 1 Yl Benzoic Acid and Its Analogs

Historical Development of Synthetic Routes to Pyrrole-Substituted Benzoic Acids

The construction of the pyrrole (B145914) ring is a foundational aspect of heterocyclic chemistry, with several classical methods paving the way for the synthesis of pyrrole-substituted compounds. The Paal-Knorr reaction, which involves the condensation of a γ-dicarbonyl compound with a primary amine or ammonia, stands out as a fundamental and widely used method for forming the pyrrole ring. mdpi.com This acid-mediated dehydrative cyclization has been a cornerstone in the synthesis of N-substituted pyrroles. mdpi.com

Historically, other named reactions such as the Hantzsch and Knorr pyrrole syntheses have also been instrumental. mdpi.comnih.gov The Knorr synthesis, for instance, typically involves the condensation of an α-amino-ketone with a β-ketoester. organic-chemistry.org These early methods, while effective, often required harsh reaction conditions, such as high temperatures and the use of strong acids, which could limit their applicability with sensitive functional groups. nih.gov

The introduction of various catalysts, including Brønsted acids like acetic acid, phosphoric acid, and p-toluenesulfonic acid, as well as Lewis acids such as FeCl₃, CaCl₂, and RuCl₃, has expanded the scope and improved the efficiency of these classical reactions. mdpi.com Over time, the focus has shifted towards developing more sustainable and milder synthetic protocols.

Contemporary Approaches for the Synthesis of 2-Chloro-4-pyrrol-1-yl-benzoic Acid

Modern synthetic strategies for preparing this compound and its analogs often focus on efficiency, selectivity, and functional group tolerance. These approaches can be broadly categorized into those starting from benzoic acid precursors and those exploring novel pathways.

Strategies Involving Benzoic Acid Precursors and Pyrrole Coupling

A common and direct approach to synthesizing pyrrole-substituted benzoic acids involves the coupling of a suitably functionalized benzoic acid derivative with a pyrrole-forming reagent. The Paal-Knorr condensation remains a relevant and powerful tool in this context. For instance, the reaction of 4-aminobenzoic acid with a 1,4-dicarbonyl compound like 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst can yield 4-(pyrrol-1-yl)benzoic acid. researchgate.net This method is advantageous due to the commercial availability of the starting materials.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also emerged as a versatile method. This involves the reaction of a boronic acid derivative of pyrrole with a halogenated benzoic acid. nih.gov For example, a Boc-protected pyrrole boronic acid can be coupled with a bromo- or chloro-substituted benzoic acid ester in the presence of a palladium catalyst. nih.gov This in situ coupling method offers flexibility in the choice of coupling partners. nih.gov

Another contemporary strategy involves the reaction of 3-hydroxy-2-pyrones with primary amines, which can be sourced from renewable materials, to form N-substituted pyrrole carboxylic acids under sustainable conditions. acs.org

Novel Synthetic Pathways and Yield Optimization for Benzoic Acid-Pyrrole Derivatives

Furthermore, the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), offers a pathway to substituted pyrroles through a [3+2] cycloaddition with electron-deficient alkenes. nih.gov This method can be adapted to synthesize pyrrole-containing carboxylic acid derivatives. nih.gov

Yield optimization is a critical aspect of modern synthetic chemistry. For instance, in the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, a related compound, optimization of reaction conditions such as temperature, pressure, and catalyst choice in oxidation reactions has been a key focus. google.comgoogle.com Similar principles of optimizing reaction parameters are applied to maximize the yield of this compound and its derivatives.

Derivatization Strategies for Enhancing Molecular Complexity

Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of analogs with potentially enhanced biological activities. Key strategies include the formation of hydrazides and their subsequent conversion into various heterocyclic systems.

Synthesis of Hydrazide Analogs of 4-pyrrol-1-yl-benzoic acid and Similar Structures

The conversion of the carboxylic acid group of 4-pyrrol-1-yl-benzoic acid into a hydrazide is a common and crucial derivatization step. This is typically achieved by reacting the corresponding ester, such as methyl 4-(pyrrol-1-yl)benzoate, with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. nih.govnepjol.infonih.gov This reaction is generally efficient and provides the 4-pyrrol-1-yl-benzoic acid hydrazide in good yield. nih.govresearchgate.net

This hydrazide serves as a versatile precursor for the synthesis of a wide array of other derivatives. researchgate.netresearchgate.net For example, it can be reacted with various aldehydes and ketones to form hydrazone derivatives. researchgate.net

| Starting Material | Reagent | Product | Reference |

| Methyl 4-(pyrrol-1-yl)benzoate | Hydrazine hydrate | 4-pyrrol-1-yl-benzoic acid hydrazide | nih.gov |

| Ethyl ester of pyrazole (B372694) derivative | Hydrazine hydrate | Corresponding hydrazide | nih.gov |

| 4-Hydroxybenzoic acid | Hydrazine hydrate | 4-Hydroxybenzoic acid hydrazide | chemmethod.com |

Generation of Oxadiazole, Triazole, and Other Heterocyclic Ring Systems from 4-pyrrol-1-yl benzoic acid Hydrazide Precursors

The 4-pyrrol-1-yl benzoic acid hydrazide is a key building block for constructing various five-membered heterocyclic rings, including oxadiazoles (B1248032) and triazoles. nih.govresearchgate.net

Oxadiazole Synthesis: 1,3,4-Oxadiazole derivatives can be synthesized from the hydrazide precursor through several methods. A common approach involves reacting the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a dithiocarbazinate salt, which upon treatment with an acid or heating can cyclize to form a 1,3,4-oxadiazole-2-thiol. uobaghdad.edu.iq Alternatively, cyclization can be achieved using reagents like phosphorus oxychloride. ijper.org

Triazole Synthesis: The synthesis of 1,2,4-triazole (B32235) derivatives from the hydrazide often proceeds via the formation of a thiosemicarbazide (B42300) intermediate. Reacting the hydrazide with a thiocyanate (B1210189) salt yields the corresponding thiosemicarbazide, which can then be cyclized under basic conditions to form a 4-amino-1,2,4-triazole-3-thione. nih.govnih.gov This triazole can be further derivatized. nih.gov Another route involves the reaction of the hydrazide with formamide (B127407) under microwave irradiation. organic-chemistry.org

The following table summarizes the synthesis of these heterocyclic systems from hydrazide precursors:

| Hydrazide Precursor | Reagents | Heterocyclic Product | Reference |

| 4-pyrrol-1-yl benzoic acid hydrazide | Carbon disulfide, KOH | 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | nih.gov |

| 4-pyrrol-1-yl benzoic acid hydrazide | Potassium thiocyanate, then cyclization | 4-amino-5-(4-(pyrrol-1-yl)phenyl)-4H-1,2,4-triazole-3-thiol | nih.gov |

| Isonicotinic acid hydrazide | Carbon disulfide, KOH; then Hydrazine hydrate | 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | nih.gov |

| Benzoic acid hydrazide | Carbon disulfide, KOH; then Hydrazine hydrate | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | nepjol.info |

These derivatization strategies significantly expand the chemical space accessible from this compound, providing a platform for the discovery of new molecules with diverse properties.

Introduction of Halogen and Alkyl Substituents onto the Pyrrole and Benzoic Acid Moieties in Related Compounds

The functionalization of the pyrrole and benzoic acid rings through the introduction of halogen and alkyl groups is a critical aspect of modifying the properties of compounds related to this compound. These substitutions are achieved through various regioselective synthetic methods.

Halogenation of the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic substitution, making its halogenation a facile but sometimes challenging process to control. numberanalytics.comslideshare.net Direct halogenation with reagents like chlorine or bromine can lead to the formation of polyhalogenated products due to the high electron density of the pyrrole ring. quimicaorganica.orgyoutube.com To achieve monohalogenation, milder conditions are typically employed, such as using diluted halogens at low temperatures or employing specific halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). quimicaorganica.orgwikipedia.org The electrophilic attack preferentially occurs at the C2 and C5 positions, which are the most electron-rich. slideshare.net If the nitrogen is protected, for instance with a silyl (B83357) group, halogenation can be directed to the C3 position. wikipedia.org

Table 1: Reagents for the Halogenation of Pyrrole Derivatives

| Halogenating Agent | Typical Position of Substitution | Notes |

|---|---|---|

| Cl₂, Br₂ | Polyhalogenation | Harsh conditions can lead to multiple substitutions. quimicaorganica.orgyoutube.com |

| N-Chlorosuccinimide (NCS) | C2-position | Milder reagent for controlled monochlorination. quimicaorganica.org |

| N-Bromosuccinimide (NBS) | C2-position | Milder reagent for controlled monobromination. wikipedia.org |

| I₂ / KI | C2-position | Used for iodination. youtube.com |

Alkylation of the Pyrrole Ring

Alkylation of the pyrrole ring can be accomplished through several methods, though traditional Friedel-Crafts alkylation using strong Lewis acids like aluminum chloride is often unsuccessful due to the tendency of the electron-rich pyrrole ring to polymerize in acidic conditions. stackexchange.com However, alternative catalytic systems have been developed. For instance, palladium(II)-catalyzed C-H activation, often mediated by norbornene, allows for the direct and regioselective alkylation of the pyrrole core, particularly at the C5 position in electron-deficient pyrroles. jiaolei.groupthieme-connect.com This method provides a highly regioselective alternative to classical electrophilic aromatic substitution. thieme-connect.com N-alkylation of pyrroles is also a common transformation, readily achieved by treating the pyrrole with an alkyl halide in the presence of a base, such as potassium salts in dimethyl sulfoxide (B87167) (DMSO). rsc.org

Halogenation of the Benzoic Acid Moiety

In contrast to the activated pyrrole ring, the benzoic acid ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid group (-COOH). Consequently, halogenation of benzoic acid requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). embibe.comutexas.edu The substitution occurs primarily at the meta-position relative to the carboxylic acid group. embibe.com It is also possible to achieve benzylic halogenation on alkylbenzoic acids, where the halogen is introduced on the carbon atom adjacent to the aromatic ring. google.com

Alkylation of the Benzoic Acid Moiety

Similar to halogenation, the Friedel-Crafts alkylation of benzoic acid is challenging due to the deactivating effect of the carboxyl group. quora.comcurlyarrows.commasterorganicchemistry.com The reaction is generally slow and requires harsh conditions. quora.com However, modern synthetic methods have provided pathways to achieve this transformation. Palladium-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been reported, offering a route to introduce alkyl groups at a specific position. nih.gov Another approach involves the Birch reduction of benzoic acid, which can then be followed by alkylation. wikipedia.org

Table 2: Summary of Substitution Reactions on Pyrrole and Benzoic Acid Rings

| Ring System | Reaction | Reagents/Conditions | Typical Position |

|---|---|---|---|

| Pyrrole | Halogenation | NBS, NCS, Low Temp Halogens | C2, C5 quimicaorganica.orgwikipedia.org |

| Pyrrole | Alkylation | Pd(II) catalyst, Norbornene | C5 (for electron-deficient pyrroles) jiaolei.groupthieme-connect.com |

| Pyrrole | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Nitrogen rsc.org |

| Benzoic Acid | Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (e.g., FeCl₃) | meta-position embibe.com |

Advanced Purification and Characterization Techniques in Synthetic Organic Chemistry

The successful synthesis of a target molecule like this compound is critically dependent on rigorous purification and unambiguous characterization to ensure its identity and purity. royalsocietypublishing.org

Advanced Purification Techniques

Following a chemical synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, by-products, and reagents. A variety of purification techniques are employed to isolate the target molecule. geeksforgeeks.org

Recrystallization : This is a primary method for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent changes with temperature. askiitians.com An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.

Chromatography : This is a powerful and versatile set of techniques for separating complex mixtures. onlineorganicchemistrytutor.comallen.in The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. numberanalytics.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are advanced forms of column chromatography that use high pressure to pass the solvent through columns containing fine particles, enabling high resolution, speed, and sensitivity. numberanalytics.com They are invaluable for both analytical assessment of purity and for preparative purification. numberanalytics.com

Column Chromatography is a standard preparative technique used to separate components of a mixture based on their differential adsorption to a solid stationary phase (like silica (B1680970) gel or alumina) while being carried through by a liquid mobile phase. geeksforgeeks.org

Distillation : This technique is used to purify liquids based on differences in their boiling points. For compounds that are sensitive to high temperatures, vacuum distillation is employed, which lowers the boiling point by reducing the pressure. askiitians.com

Extraction : This method separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Characterization Techniques

Once a compound is purified, its structure and identity must be confirmed using a combination of spectroscopic and analytical methods. rroij.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for elucidating the molecular structure of organic compounds. rroij.comblogspot.com

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

¹³C NMR provides information about the carbon skeleton of the molecule. royalsocietypublishing.orgblogspot.com

Mass Spectrometry (MS) : This technique provides information about the molecular weight and fragmentation pattern of a compound by ionizing it and separating the ions based on their mass-to-charge ratio. onlineorganicchemistrytutor.comrroij.com This is crucial for determining the molecular formula. rroij.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. onlineorganicchemistrytutor.comblogspot.com

Elemental Analysis : This technique determines the percentage composition of elements (like carbon, hydrogen, and nitrogen) in a compound. The results must be within ±0.4% of the calculated values to confirm the molecular formula and sample purity. royalsocietypublishing.org

Ultraviolet-Visible (UV-Vis) Spectroscopy : This method provides information about electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. blogspot.com

Table 3: Key Techniques for Purification and Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC/UHPLC | Purification & Purity Analysis | Separation of components, quantification of purity. numberanalytics.com |

| Recrystallization | Purification of Solids | Isolation of pure crystalline solid from impurities. |

| NMR Spectroscopy | Structure Elucidation | Detailed map of the carbon-hydrogen framework. rroij.com |

| Mass Spectrometry | Structure Elucidation | Molecular weight and fragmentation patterns. rroij.com |

| IR Spectroscopy | Functional Group Identification | Presence of specific bonds and functional groups. onlineorganicchemistrytutor.com |

Advanced Molecular Characterization and Structural Analysis of 2 Chloro 4 Pyrrol 1 Yl Benzoic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. While specific experimental data for 2-Chloro-4-pyrrol-1-yl-benzoic acid is not widely published, the expected spectral features can be reliably predicted based on the analysis of its structural components: a 2-chlorobenzoic acid moiety and a 4-(1H-pyrrol-1-yl) substituent.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring and the protons of the pyrrole (B145914) ring. The protons on the benzene ring would appear as complex multiplets in the downfield region (approximately 7.5-8.2 ppm) due to the influence of the electron-withdrawing carboxylic acid and chloro groups, and the electron-donating pyrrolyl group. The protons on the pyrrole ring would likely appear as two distinct triplets around 6.4 and 7.2 ppm. The acidic proton of the carboxylic acid would be observed as a broad singlet at a very downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position, around 165-170 ppm. The aromatic carbons would resonate in the 110-145 ppm range, with the carbons directly attached to the chlorine and nitrogen atoms showing characteristic shifts. For instance, data for 2-chlorobenzoic acid shows carbon signals at approximately 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 ppm. rsc.org Similarly, 4-(1H-pyrrol-1-yl)benzoic acid contributes to the understanding of the pyrrole-substituted ring system. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound

The following table is predictive and based on data from analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | >10.0 | Broad singlet, Carboxylic acid (–COOH) |

| ¹H | ~8.1 | Doublet, Aromatic H |

| ¹H | ~7.6 | Doublet of doublets, Aromatic H |

| ¹H | ~7.5 | Doublet, Aromatic H |

| ¹H | ~7.2 | Triplet, Pyrrole H |

| ¹H | ~6.4 | Triplet, Pyrrole H |

| ¹³C | ~168 | Carbonyl Carbon (–COOH) |

| ¹³C | ~142 | Aromatic C (C-N) |

| ¹³C | ~135 | Aromatic C (C-Cl) |

| ¹³C | ~132 | Aromatic C |

| ¹³C | ~130 | Aromatic C |

| ¹³C | ~125 | Aromatic C |

| ¹³C | ~121 | Aromatic C |

| ¹³C | ~118 | Pyrrole C |

| ¹³C | ~112 | Pyrrole C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands. A very prominent and broad absorption band would be observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700 cm⁻¹. Other significant absorptions would include C=C stretching vibrations for the aromatic rings, C-N stretching, and a C-Cl stretching vibration, typically found in the fingerprint region below 800 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O–H stretch (Carboxylic acid) | 3300–2500 | Strong, Broad |

| C–H stretch (Aromatic) | 3100–3000 | Medium |

| C=O stretch (Carboxylic acid) | ~1700 | Strong |

| C=C stretch (Aromatic) | 1600–1450 | Medium to Weak |

| C–N stretch | 1350–1250 | Medium |

| C–O stretch | 1300–1200 | Medium |

| C–Cl stretch | 800–600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₈ClNO₂), the molecular weight is 221.64 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. A characteristic isotopic pattern would be present for the molecular ion, with a second peak (M+2) at m/z 223 that is approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. nih.gov Common fragmentation pathways would likely involve the loss of the carboxyl group (–COOH, 45 Da) or the chlorine atom (–Cl, 35/37 Da).

Crystallographic Studies for Solid-State Molecular Conformation Determination of Related Compounds

While the single-crystal X-ray diffraction structure of this compound is not publicly documented, extensive crystallographic studies on closely related substituted benzoic acids provide significant insight into its likely solid-state conformation and intermolecular interactions. Such studies are crucial for understanding how molecules pack in a crystalline lattice, which influences physical properties like melting point and solubility.

A common and highly stable structural motif observed in the crystal structures of nearly all benzoic acid derivatives is the formation of a centrosymmetric dimer. This supramolecular structure is formed through a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules, creating a characteristic R²₂(8) graph set ring motif.

Research on the polymorphic system of 2-chloro-4-nitrobenzoic acid, a structurally analogous compound, confirms the prevalence of this dimer arrangement. researchgate.net In a study of a co-crystal formed between 2-chloro-4-nitrobenzoic acid and nicotinamide, X-ray diffraction analysis revealed that the carboxylic acid associates with the pyridine (B92270) nitrogen of nicotinamide, but the study of the pure starting material highlights its dimorphic nature and complex solid-state behavior. nih.gov

The crystallographic parameters determined in such studies provide a precise three-dimensional map of the molecule in the solid state.

Illustrative Crystallographic Data for a Related Co-Crystal: (2-aminobenzothiazole):(4-fluorobenzoic acid) eurjchem.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7869(14) |

| b (Å) | 4.0326(5) |

| c (Å) | 27.625(3) |

| β (°) | 92.731(10) |

| Volume (ų) | 1311.6(3) |

| Z | 4 |

This data is for a related co-crystal and serves to illustrate the type of information obtained from single-crystal X-ray diffraction.

In Vitro Investigations of Biological Activities of 2 Chloro 4 Pyrrol 1 Yl Benzoic Acid and Its Analogs

Antimicrobial Research Pathways

Antibacterial Efficacy Studies of Analogs

Pyrrole-containing compounds have demonstrated considerable potential as antibacterial agents. nih.gov Nitrogen-based heterocycles, such as pyrrole (B145914), are known to exhibit distinct antibacterial effects against a range of both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial efficacy of these compounds is often influenced by the nature and position of various substituents on the pyrrole ring. nih.gov

Studies on analogs of 4-pyrrol-1-yl benzoic acid have revealed significant in vitro activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs were evaluated for their antibacterial properties. researchgate.net Certain compounds within this series demonstrated noteworthy activity, particularly against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis, as well as the fungal strain Candida albicans, with a minimum inhibitory concentration (MIC) value of 0.31 mg/mL for some of the more active compounds. researchgate.net

In another study, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid were synthesized and tested. mdpi.com Among these, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative showed moderate antimicrobial activity specifically against Gram-positive bacteria such as Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, with MIC values of 125 µg/mL. mdpi.com

Furthermore, pyrazole (B372694) derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have been identified as potent agents against Gram-positive pathogens, including staphylococci and enterococci, with some compounds exhibiting MIC values as low as 0.78 μg/mL. nih.gov Specifically, a derivative with a 3-chloro-4-methyl substitution showed potent growth inhibition of S. aureus strains with MIC values between 3.12–6.25 µg/mL. nih.gov

The following table summarizes the antibacterial activity of selected analogs:

Interactive Data Table: Antibacterial Activity of Selected Analogs| Compound/Analog | Bacterial Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-pyrrol-1-yl benzoic acid hydrazide analogs | Staphylococcus aureus, Enterococcus faecalis | 310 | researchgate.net |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683 | 125 | mdpi.com |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivative | Staphylococci, Enterococci | 0.78 | nih.gov |

| 3-chloro-4-methyl aniline (B41778) derivative of pyrazole | S. aureus strains | 3.12-6.25 | nih.gov |

The mechanism of action for many pyrrole-based antibacterial compounds involves the inhibition of essential bacterial enzymes. DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication, are common targets. For instance, pyrrolamides have been developed as inhibitors of the B subunit of DNA gyrase (GyrB) and the corresponding subunit of topoisomerase IV (ParE). nih.gov A recently discovered pyrrolamide-type GyrB/ParE inhibitor demonstrated exceptional antibacterial efficacy against drug-resistant bacteria, with a MIC value of 0.008 μg/mL against Staphylococcus aureus and an IC50 of 49 nm/L for gyrase inhibition. nih.gov This compound also showed strong inhibition of the Gram-negative bacterium Escherichia coli with a MIC of 1 μg/mL. nih.gov

Enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the fatty acid synthesis (FAS-II) pathway, is another important target, particularly for antitubercular agents. The FAS-II system is essential for the biosynthesis of mycolic acids, which are major components of the Mycobacterium tuberculosis cell wall. nih.gov The enzyme InhA, an enoyl-ACP reductase, is the primary target of the first-line antituberculosis drug isoniazid (B1672263). nih.gov Research efforts are focused on developing direct inhibitors of InhA. nih.gov

Antifungal Efficacy Studies of Related Compounds

Pyrrole derivatives have also been investigated for their antifungal properties. nih.gov Naturally occurring pyrroles, such as pyrrolnitrin (B93353) and fludioxonil, are known for their broad-spectrum antifungal activities. nih.gov Azoles, a class of five-membered heterocyclic compounds containing nitrogen, are widely used as antifungal agents. wikipedia.org

Synthetic pyrrole-based compounds have also shown promise. A study on pyrrole-based chalcones demonstrated their potential as antifungal agents. nih.gov In another study, a series of novel pyrrolinthione, thiazolidinone, thiazolone, and tetrazole derivatives were synthesized and screened for antimicrobial activities, with some exhibiting high antifungal efficacy compared to standard drugs. eurekaselect.com Specifically, certain 4-pyrrol-1-yl benzoic acid hydrazide analogs showed good activity against Candida albicans with a MIC of 0.31 mg/mL. researchgate.net Pyrrole-based enaminones and their subsequent derivatives, pyrrolo[1,2-a]pyrazines and indolizines, have also been evaluated against various Candida species, with many showing a more potent antifungal effect than reference drugs. mdpi.com

Antitubercular Efficacy Studies Against Mycobacterium tuberculosis H37Rv Strain

The development of new antitubercular agents is a global health priority. Pyrrole-containing compounds have been a focus of this research. A study involving novel 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derivatives screened these compounds for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Several of these compounds exhibited promising antitubercular activity. researchgate.net One derivative, 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol, showed the highest antimycobacterial activity with a MIC of 16 μg/mL. researchgate.net

In a separate study, derivatives of 1H-pyrrole-2-carboxylate were synthesized and evaluated against M. tuberculosis H37Rv. nih.gov One compound, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), was particularly active with a MIC value of 0.7 µg/mL, which is comparable to the standard drug ethambutol (B1671381) (MIC of 0.5 µg/mL). nih.gov Additionally, various pyrazole derivatives have been synthesized and tested for their antitubercular activity against the H37Rv strain, with many showing good to excellent results. cabidigitallibrary.org

The following table summarizes the antitubercular activity of selected analogs:

Interactive Data Table: Antitubercular Activity of Selected Analogs against M. tuberculosis H37Rv| Compound/Analog | MIC (µg/mL) | Reference |

|---|---|---|

| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | 16 | researchgate.net |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | 0.7 | nih.gov |

A key strategy in developing new antitubercular drugs is the inhibition of essential mycobacterial enzymes. InhA, the enoyl-acyl carrier protein reductase, is a well-established target for antitubercular drug discovery. nih.gov It is the target of the prodrug isoniazid. nih.gov Researchers are actively pursuing direct inhibitors of InhA to overcome resistance mechanisms associated with isoniazid activation. nih.gov

Pyrrole-based compounds have been designed as InhA inhibitors. For example, a series of N-phenyl-1H-pyrrole-2-carboxamides were synthesized and evaluated for their inhibitory activity against InhA. nih.gov Docking studies suggested that N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide (B126) had strong hydrogen bonding interactions with the enzyme. nih.gov Several derivatives in this series, including those with 4-Cl, 3-F, and 2,3-di-Cl substitutions on the phenyl ring, were highly active with a MIC of 3.125 μg/mL against M. tuberculosis. nih.gov

Anticancer and Antiproliferative Activity Assessments (In Vitro)

The therapeutic potential of compounds centered around a pyrrole and benzoic acid framework has been a subject of significant interest in oncological research. While direct studies on 2-Chloro-4-pyrrol-1-yl-benzoic acid are limited, extensive in vitro investigations into its structural analogs have revealed promising anticancer and antiproliferative properties. These studies form a basis for understanding the potential bioactivity of this class of compounds.

Screening Against Human Cancer Cell Lines (e.g., A549, MCF-7)

Analogs of this compound have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. For instance, a series of fused pyran derivatives, which share a heterocyclic scaffold, were evaluated for their anticancer activity against various cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549). nih.gov

Two imidazole-containing derivatives, in particular, exhibited potent activity against the MCF-7 cell line. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, underscore the cytotoxic potential of these analogs.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Imidazole Derivative 8a | MCF-7 (Breast Cancer) | 8.24 ± 0.19 |

| Imidazole Derivative 8b | MCF-7 (Breast Cancer) | 4.22 ± 0.81 |

Furthermore, pyrazolo[3,4-b]pyridine derivatives have also been synthesized and assessed for their anti-cancer efficacy against cell lines such as Hela, MCF-7, and HCT-116. pugetsound.edu One such derivative displayed significant cytotoxicity against MCF-7 and HCT-116 cell lines, with IC50 values comparable to the standard chemotherapeutic drug, doxorubicin. pugetsound.edu

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazolo[3,4-b]pyridine Derivative 14g | MCF-7 (Breast Cancer) | 4.66 |

| Pyrazolo[3,4-b]pyridine Derivative 14g | HCT-116 (Colon Cancer) | 1.98 |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 4.57 |

| Doxorubicin (Control) | HCT-116 (Colon Cancer) | 2.11 |

These findings highlight the potential of pyrrole- and benzoic acid-containing scaffolds as a source of novel anticancer agents. The activity of these analogs against key cancer cell lines like MCF-7 and A549 suggests that further investigation into compounds like this compound is warranted.

Investigations into Cellular Mechanisms of Antiproliferative Action (In Vitro)

Understanding the mechanisms by which these compounds inhibit cancer cell proliferation is crucial for their development as therapeutic agents. In vitro studies on analogs of this compound have shed light on several potential cellular targets and pathways.

Research on fused pyran derivatives demonstrated that their antiproliferative effects on MCF-7 cells are associated with cell cycle arrest at the G1 phase. nih.gov This is a distinct mechanism from the standard drug etoposide (B1684455) and suggests a different mode of action. nih.gov Furthermore, these compounds were found to induce persistent DNA damage and trigger both early and late apoptosis, or programmed cell death, in cancer cells. nih.gov Ex ovo studies using the chick chorioallantoic membrane (CAM) assay also revealed a significant reduction in the formation of new blood vessels, a process known as angiogenesis, which is vital for tumor growth. nih.gov

Similarly, investigations into pyrazolo[3,4-b]pyridine derivatives revealed that their cytotoxic effects are linked to the disruption of the cell cycle and induction of apoptosis. pugetsound.edu One derivative was shown to cause cell cycle arrest at the G2/M phase in MCF-7 cells and at the S phase in HCT-116 cells. pugetsound.edu This indicates that the compound interferes with different stages of cell division in different cancer cell types. The induction of both early and late apoptosis was also observed in treated cancer cells. pugetsound.edu Mechanistically, these effects were attributed to the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, which are key regulators of the cell cycle. pugetsound.edu

Other Investigated In Vitro Biological Activities of Analogous Structures

Beyond their anticancer properties, structural analogs of this compound have been explored for a range of other in vitro biological activities, including enzyme inhibition and anti-inflammatory effects.

Enzyme Inhibitory Activities Beyond Antimicrobial Targets

The pyrrole and benzoic acid moieties are present in various molecules that exhibit inhibitory activity against a diverse array of enzymes. For example, a synthesized acetic acid derivative containing a pyrrole ring, [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, was found to be an inhibitor of the enzyme aldose reductase. nih.gov This enzyme is implicated in the development of diabetic complications. The same compound also demonstrated the ability to inhibit the glycation process of proteins. nih.gov

In another study, pyrazole derivatives bearing a benzoic acid moiety were identified as inhibitors of fatty acid biosynthesis in bacteria. nih.gov Specifically, these compounds showed potent activity against various Gram-positive bacteria. nih.gov

Furthermore, pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory activity against cyclin-dependent kinases (CDK2 and CDK9), as mentioned previously. pugetsound.edu This highlights the potential for this class of compounds to modulate the activity of kinases, a family of enzymes frequently dysregulated in cancer.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds structurally related to this compound has also been a focus of investigation. Pyrrole-containing structures are known to be present in several non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

A study on a series of pyrrolopyridines and pyrrolopyridopyrimidines, which are fused pyrrole systems, revealed significant anti-inflammatory activity in vitro. mdpi.com Several of these synthesized compounds demonstrated pro-inflammatory cytokine inhibitory activity. mdpi.com

In a separate investigation, a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was synthesized and evaluated for its anti-inflammatory effects. nih.gov In silico studies suggested a high affinity of this compound for the cyclooxygenase-2 (COX-2) enzyme, a key target for many NSAIDs. nih.gov Further in vitro and in vivo studies are often the next step to confirm such findings. Similarly, another study on 1,2,4-triazole (B32235) derivatives showed significant radical scavenging and anti-inflammatory activity in vitro, with molecular docking studies suggesting a high binding affinity to COX-1 and COX-2 enzymes. researchgate.net

Structure Activity Relationship Sar Investigations of 2 Chloro 4 Pyrrol 1 Yl Benzoic Acid Analogs

Impact of Halogen Substitution on the Biological Efficacy Profile

Halogen atoms, particularly chlorine and bromine, play a significant role in modulating the biological activity of pyrrole-containing compounds. The presence, number, and position of these substituents can influence factors such as lipophilicity, electronic properties, and binding interactions with biological targets.

Research into pyrrole (B145914) derivatives has shown that the inclusion of lipophilic, electron-withdrawing groups like chlorine atoms can be beneficial for biological activity. For instance, the presence of two chlorine atoms on the pyrrole heterocycle has been observed to increase hydrophobic interactions within the adenine (B156593) pocket of certain enzymes. nih.gov This substitution can also lower the pKa value of the proton on the pyrrole's nitrogen atom, potentially influencing its binding characteristics. nih.gov In one series of compounds designed as DNA gyrase inhibitors, a derivative containing both a bromo and a chloro substituent on the pyrrole ring demonstrated potent activity, with a 50% inhibitory concentration (IC50) value of less than 5 nM and a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis of 0.03 μg/mL. nih.gov This highlights that dual halogenation on the pyrrole moiety can be a highly favorable modification for enhancing biological efficacy. nih.gov

The table below summarizes the observed impact of halogen substitutions on the biological activity of related pyrrole compounds.

| Compound/Substitution | Modification | Observed Biological Effect | Reference |

| Pyrrolamide Derivative | Two chlorine atoms on the pyrrole ring | Increased hydrophobic interactions; lowered pKa of pyrrole nitrogen. | nih.gov |

| Thiazole-based Inhibitor | 3-Bromo-4-chloro-5-methyl-1H-pyrrole moiety | Potent inhibition of DNA gyrase (IC50 < 5 nM); High activity against M. tuberculosis (MIC = 0.03 µg/mL). | nih.gov |

Role of Pyrrole Ring Modifications and Substituents on Activity

The pyrrole ring is a core component of numerous bioactive compounds and serves as a versatile scaffold for chemical modification. researchgate.net Altering the substituents on the pyrrole ring of 2-Chloro-4-pyrrol-1-yl-benzoic acid analogs can significantly affect their pharmacological profile.

Studies on various pyrrole derivatives have demonstrated that both the nature and position of substituents are critical. For example, in a series of 1,2,3,4-tetrasubstituted pyrrole derivatives, compounds with electron-withdrawing substituents at the para and meta positions on a phenyl ring attached to the pyrrole showed enhanced antibacterial potential against Gram-positive bacteria. nih.gov The introduction of methyl groups is also a common strategy. The synthesis of analogs starting from diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate indicates the utility of alkyl-substituted pyrroles as foundational structures for developing new agents. mdpi.com Furthermore, the addition of heterocyclic moieties to the pyrrole scaffold has been shown to produce synergistic effects and increase bioactivity. alliedacademies.org For instance, pyrrole-3-carboxaldehyde derivatives substituted at the C2-position with pyridine (B92270) and thiophene (B33073) moieties displayed substantial antibacterial activity. nih.gov

The following table details the effects of various modifications to the pyrrole ring.

| Modification Type | Specific Substituent/Change | Impact on Biological Activity | Reference |

| Phenyl Ring Substitution | Electron-withdrawing groups (para/meta) on an attached phenyl ring | Enhanced antibacterial potential. | nih.gov |

| Alkyl Substitution | 2,4-dimethyl substitution on the pyrrole ring | Used as a core structure for developing bioactive agents. | mdpi.com |

| Heterocyclic Substitution | Pyridine or thiophene at the C2-position of a pyrrole-3-carboxaldehyde | Substantial antibacterial activity against Pseudomonas putida. | nih.gov |

Influence of the Carboxylic Acid Moiety on Biological Profiles

The carboxylic acid group is a key functional moiety in many drug molecules, including the this compound scaffold. researchgate.net It often acts as a pharmacophore, participating in crucial binding interactions, such as strong ionic bonds, with biological targets. researchgate.net Its acidic nature can be integral to the compound's mechanism of action, and its presence can improve water solubility. researchgate.net However, the carboxylic acid moiety can also present pharmacological liabilities, such as limited membrane permeability, high plasma protein binding, and rapid clearance from the body. researchgate.net

Consequently, modification of the carboxylic acid is a common strategy in medicinal chemistry to optimize a compound's properties. Converting the carboxylic acid to a bioisostere, such as an amide or a hydrazide, can lead to significant changes in the biological profile. In the development of certain kinase inhibitors, converting a carboxylic acid to its corresponding amide resulted in a more than 10-fold improvement in binding affinity. researchgate.net Similarly, a novel series of 4-pyrrol-1-yl benzoic acid analogs were synthesized as hydrazides, which then served as intermediates for creating derived oxadiazole and triazole ring systems, demonstrating good antibacterial and antitubercular activities. researchgate.net In another study, while free pyrrole acids demonstrated potent analgesic activity, they were found to be hydrolytically unstable; combination with a peptide structure to form a bioconjugate (effectively modifying the acid terminus) led to enhanced stability, albeit with slightly reduced activity. mdpi.com

The table below illustrates how modifications of the carboxylic acid group can influence compound activity and properties.

| Original Moiety | Modified Moiety | Observed Effect | Reference |

| Carboxylic Acid | Amide | >10-fold improvement in binding affinity for a kinase inhibitor. | researchgate.net |

| Carboxylic Acid | Hydrazide | Served as a key intermediate for synthesizing active antibacterial and antitubercular agents. | researchgate.net |

| Carboxylic Acid | Peptide Bioconjugate | Increased hydrolytic stability while retaining analgesic activity. | mdpi.com |

Effects of Linker and Side Chain Modifications on Biological Activities

In the development of analogs from 4-pyrrol-1-yl benzoic acid hydrazide, the hydrazide group acts as a linker to synthesize more complex heterocyclic systems. researchgate.net Specifically, it was used to create derivatives containing 5-substituted-2-thiol-1,3,4-oxadiazoles and 5-substituted-4-amino-1,2,4-triazolin-3-thiones. researchgate.net Several of these new molecules, which feature elaborate side chains derived from the initial benzoic acid structure, exhibited very good antibacterial and antitubercular activities. researchgate.net While not directly related to the title compound, research on other molecular scaffolds, such as cyclic peptides, has shown that even subtle changes in a linker's composition (e.g., altering charge or hydrophobicity) can be deleterious to biological activity, suggesting that linkers can be an important site for optimizing bioactivity, not just physicochemical properties. nih.gov

The table below summarizes the outcomes of specific linker and side chain modifications on related compound series.

| Core Structure | Linker/Side Chain Modification | Impact on Biological Activity | Reference |

| 4-pyrrol-1-yl benzoic acid hydrazide | Cyclization to form 5-substituted-2-thiol-1,3,4-oxadiazole | Resulted in compounds with good antibacterial and antitubercular activity. | researchgate.net |

| 4-pyrrol-1-yl benzoic acid hydrazide | Cyclization to form 5-substituted-4-amino-1,2,4-triazolin-3-thione | Resulted in compounds with good antibacterial and antitubercular activity. | researchgate.net |

| Cyclic α-conotoxin Vc1.1 (analog) | Modification of linker sequence (charge, hydrophobicity) | Deleterious to biological activity, indicating the linker is important for function. | nih.gov |

Future Research Directions and Potential Applications of 2 Chloro 4 Pyrrol 1 Yl Benzoic Acid Derivatives

Development of Novel Analogs with Enhanced In Vitro Efficacy and Selectivity

The development of new analogs of 2-Chloro-4-pyrrol-1-yl-benzoic acid is a primary focus for future research. The goal is to synthesize compounds with improved potency and selectivity for their biological targets. A key area of investigation is the strategic modification of the core molecule.

One promising avenue of research is inspired by the study of closely related isomers, such as N-(3-carboxy-4-chloro)phenylpyrrole, which has been identified as an inhibitor of HIV-1 entry. nih.gov The substitution pattern on the phenyl ring is critical for activity. Therefore, systematic variations of the substituents on both the benzoic acid and pyrrole (B145914) rings of this compound are warranted. For instance, the introduction of different halogen atoms or small alkyl groups could modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and efficacy.

Furthermore, the synthesis of hydrazide analogs and their subsequent conversion into oxadiazole, triazole, and other heterocyclic systems has proven to be a fruitful strategy for generating chemical diversity and identifying potent antibacterial and antitubercular agents from the broader class of 4-pyrrol-1-yl benzoic acid derivatives. researchgate.net This approach could be applied to this compound to create a library of novel compounds for biological screening.

Exploration of New Biological Targets and Pathways for Compound Activity

A significant area for future investigation is the identification and validation of new biological targets for this compound derivatives. While research on the direct parent compound is limited, the activity of its isomer, N-(3-carboxy-4-chloro)phenylpyrrole, as an HIV fusion inhibitor targeting the gp41 protein, provides a compelling starting point. nih.govnih.gov It is plausible that this compound and its derivatives could also interact with viral fusion proteins, a hypothesis that requires experimental validation.

Beyond antiviral applications, the broader family of pyrrole and benzoic acid derivatives has demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.gov For example, derivatives of 4-pyrrol-1-yl benzoic acid hydrazide have shown promising results as inhibitors of enoyl ACP reductase and DHFR, enzymes crucial for bacterial survival. researchgate.net Future studies should therefore include comprehensive screening of this compound derivatives against a panel of bacterial and fungal pathogens, as well as various cancer cell lines, to uncover new therapeutic opportunities.

Advanced Computational Modeling for Rational Drug Design of Related Compounds

Advanced computational modeling techniques are indispensable tools for the rational design of novel drugs. In the context of this compound derivatives, molecular docking and quantitative structure-activity relationship (QSAR) studies can provide profound insights into their mechanism of action and guide the synthesis of more potent analogs.

Drawing from the research on N-carboxyphenylpyrrole derivatives as HIV-1 gp41 inhibitors, a similar computational approach can be employed. nih.gov Docking studies could be performed to predict the binding mode of this compound within the hydrophobic pocket of gp41. This would help in understanding the key interactions and inform the design of new derivatives with improved binding affinity. Such studies have highlighted that a near perpendicular conformation between the benzene (B151609) and pyrrole rings may be favorable for targeting the gp41 binding site. googleapis.com

Furthermore, the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can establish a correlation between the physicochemical properties of the compounds and their biological activity. This would enable the prediction of the activity of yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for chemical synthesis and biological evaluation.

Repurposing Strategies for Existing Benzoic Acid-Pyrrole Derivatives

Drug repurposing, or finding new uses for existing compounds, is a time- and cost-effective strategy in drug discovery. While this compound itself is a relatively understudied molecule, the broader class of benzoic acid-pyrrole derivatives presents opportunities for repurposing.

For instance, compounds initially synthesized for one therapeutic purpose could be screened for activity against other diseases. Given the known anti-infective properties of many pyrrole derivatives, existing libraries of these compounds could be tested against emerging infectious diseases or drug-resistant strains of bacteria and fungi. researchgate.net Similarly, considering the role of some benzoic acid derivatives in cancer, these compounds could be evaluated for their potential as anticancer agents.

The key to a successful repurposing strategy lies in a deep understanding of the compound's mechanism of action and its off-target effects. A combination of computational predictions and high-throughput screening can be employed to identify new potential applications for existing benzoic acid-pyrrole derivatives, including those structurally related to this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-pyrrol-1-yl-benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer :

- Route Selection : Start with Suzuki-Miyaura coupling for introducing the pyrrole group to the chlorinated benzoic acid scaffold. Evidence from analogous compounds (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) suggests palladium catalysts (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system at 80–100°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of pyrrole boronic acid) and reaction time (typically 12–24 hours) to maximize yield. Post-synthesis, purify via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use single-crystal X-ray diffraction (as in ) to resolve bond angles and torsion angles. For routine analysis, combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) and FT-IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Purity Assessment : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against known standards .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood for weighing and synthesis due to potential respiratory irritancy .

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Store hazardous byproducts (e.g., chlorinated intermediates) in labeled containers for professional disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs by replacing the pyrrole group with pyrazole ( ) or pyrimidine ( ). Test for antimicrobial or enzyme inhibitory activity using in vitro assays (e.g., MIC for antimicrobials, IC₅₀ for kinases) .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity. For example, demonstrates fluorophenyl substitutions enhancing antimicrobial potency via lipophilicity adjustments .

Q. How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature). Replicate experiments with internal controls (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis : Compare data across studies using tools like RevMan for statistical heterogeneity. Identify confounding variables (e.g., solvent DMSO concentration affecting solubility) .

Q. What computational strategies can predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or EGFR). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors. Train datasets with bioactivity data from and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.